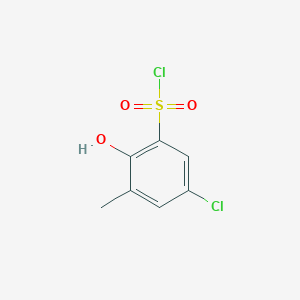
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzene, featuring a sulfonyl chloride group, a hydroxyl group, and a chlorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the hydroxyl group may be oxidized to a carbonyl group or reduced to a methylene group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzenesulfonyl chloride: Lacks the methyl group, resulting in different reactivity and applications.
2-Hydroxy-3-methylbenzenesulfonyl chloride: Lacks the chlorine atom, affecting its electrophilic properties.
5-Chloro-3-methylbenzenesulfonyl chloride: Lacks the hydroxyl group, altering its chemical behavior.
Uniqueness
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of all three functional groups (chlorine, hydroxyl, and sulfonyl chloride) on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions and applications .
Biological Activity
5-Chloro-2-hydroxy-3-methylbenzene-1-sulfonyl chloride, also known as chlorosulfonated phenol, is a sulfonyl chloride compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C7H6ClO2S. The compound features a chlorine atom at the 5-position, a hydroxy group at the 2-position, and a methyl group at the 3-position of the benzene ring. Its sulfonyl chloride functional group contributes to its high reactivity, making it useful in organic synthesis and potential biological applications.
The mechanism by which sulfonyl chlorides exert their biological effects is primarily through their ability to react with nucleophiles in biological systems. This can lead to the modification of proteins and other biomolecules, potentially inhibiting their function. For example, studies have shown that sulfonyl chlorides can interact with amino acids, influencing drug design and efficacy through structural modifications.
Case Studies and Research Findings
- Antibacterial Activity Study : A study focusing on various sulfonyl chloride derivatives found that certain modifications enhanced their antibacterial properties significantly. In vitro testing indicated that compounds with similar structures to this compound exhibited inhibition zones ranging from 11 to 26 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .
- Synthesis and Characterization : Research into the synthesis of sulfonamide derivatives from sulfonyl chlorides highlighted the importance of substituent positioning in determining biological activity. The presence of functional groups like hydroxyl or methyl influences both reactivity and bioactivity .
- Computational Studies : Computational modeling has been employed to predict the interaction of sulfonyl chlorides with bacterial enzymes. These studies suggest that specific structural features enhance binding affinity, which correlates with increased antibacterial potency .
Properties
Molecular Formula |
C7H6Cl2O3S |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O3S/c1-4-2-5(8)3-6(7(4)10)13(9,11)12/h2-3,10H,1H3 |
InChI Key |
MGAJWIHTBHDEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















